[Hydroxy(methanesulfonyloxy)iodo]benzene
Overview
Description
[Hydroxy(methanesulfonyloxy)iodo]benzene, also known as phenyliodosohydroxy methanesulfonate, is a hypervalent iodine compound. It is characterized by the presence of an iodine atom bonded to a benzene ring, with additional functional groups including a hydroxy group and a methanesulfonyloxy group. This compound is known for its utility in organic synthesis, particularly in oxidation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: [Hydroxy(methanesulfonyloxy)iodo]benzene can be synthesized through the reaction of phenyliodonium diacetate with methanesulfonic acid in the presence of water. The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: [Hydroxy(methanesulfonyloxy)iodo]benzene is primarily involved in oxidation reactions. It acts as an oxidizing agent, facilitating the conversion of various substrates into their oxidized forms. Additionally, it can participate in substitution reactions, where the methanesulfonyloxy group can be replaced by other nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions with this compound include solvents like acetonitrile and dichloromethane. The reactions are typically carried out at room temperature or slightly elevated temperatures. In some cases, catalysts such as acids or bases may be used to enhance the reaction rate .
Major Products: The major products formed from reactions involving this compound depend on the specific substrates and reaction conditions. For example, in oxidation reactions, the products are often the oxidized forms of the starting materials, such as ketones or aldehydes .
Scientific Research Applications
Chemistry: In chemistry, [Hydroxy(methanesulfonyloxy)iodo]benzene is used as an oxidizing agent in various organic synthesis reactions. It is particularly valuable in the synthesis of complex molecules, where selective oxidation is required .
Biology: While its direct applications in biology are limited, this compound can be used in the synthesis of biologically active compounds. These compounds can then be studied for their potential biological activities .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an oxidizing agent makes it valuable in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of [Hydroxy(methanesulfonyloxy)iodo]benzene involves the transfer of an oxygen atom to the substrate, resulting in its oxidation. The iodine atom in the compound plays a crucial role in this process, acting as an electron acceptor and facilitating the oxidation reaction . The methanesulfonyloxy group enhances the reactivity of the iodine center, making the compound an effective oxidizing agent .
Comparison with Similar Compounds
Similar Compounds:
- [Hydroxy(tosyloxy)iodo]benzene
- [Hydroxy(trifluoromethanesulfonyloxy)iodo]benzene
- [Hydroxy(acetoxy)iodo]benzene
Uniqueness: Compared to similar compounds, [Hydroxy(methanesulfonyloxy)iodo]benzene is unique due to its specific functional groups, which confer distinct reactivity and selectivity in oxidation reactions. The methanesulfonyloxy group, in particular, enhances the compound’s ability to act as an oxidizing agent, making it more effective in certain synthetic applications .
Properties
IUPAC Name |
[hydroxy(phenyl)-λ3-iodanyl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO4S/c1-13(10,11)12-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUYPCBSGVAXNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OI(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456753 | |
Record name | [Hydroxy(methanesulfonyloxy)iodo]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105551-42-6 | |
Record name | [Hydroxy(methanesulfonyloxy)iodo]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [Hydroxy(methanesulfonyloxy)iodo]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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